3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Kinase inhibition ROCK1 Structure-activity relationship

3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6) is a characterized thieno[2,3-d]pyrimidin-4(3H)-one scaffold with micromolar ROCK1 activity (IC50=2.14 μM), serving as an essential negative control against nanomolar analogs like 8k. Its validated functional assay data (MCP1-induced THP-1 migration IC50=5.01 μM) ensures reproducible benchmarks. Procure this ≥98% pure research chemical for unambiguous kinase profiling and SAR campaigns, avoiding potency variability of unverified N3-benzyl substitutions.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32
CAS No. 338777-25-6
Cat. No. B2875426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS338777-25-6
Molecular FormulaC14H12N2O2S
Molecular Weight272.32
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3
InChIInChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3
InChIKeyNLEQBCBIJGHTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6): Core Properties and Scaffold Definition


3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. It features a fused thiophene-pyrimidinone core with an N3-(4-methoxybenzyl) substituent [1]. This scaffold is recognized for its potential as a kinase inhibitor scaffold, particularly in programs targeting the Rho-associated coiled-coil kinase (ROCK) family [2]. The compound is commercially available as a research chemical, with reported purities of ≥98%, and is primarily utilized as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) explorations in medicinal chemistry campaigns .

Why Generic Substitution Fails: The Critical Impact of the N3-Benzyl Group on Thieno[2,3-d]pyrimidin-4(3H)-one Activity


Within the thieno[2,3-d]pyrimidin-4(3H)-one chemotype, the identity and substitution pattern of the N3-benzyl group exerts a profound, non-linear influence on biological activity. Compounds with unsubstituted benzyl, 3-methoxybenzyl, or 4-chlorobenzyl groups demonstrate markedly different potency profiles and selectivity windows, particularly in kinase inhibition [1]. For instance, in a series of ROCK inhibitors, the isomeric 3-methoxybenzyl derivative (compound 8k) exhibited nanomolar IC50 values, while the 4-methoxybenzyl analog showed micromolar activity [2]. This sensitivity precludes the simple interchange of in-class analogs without rigorous re-evaluation of target engagement and downstream functional effects. Substituting 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one with a closely related N3-substituted analog risks introducing unwanted variations in potency, off-target activity, or physicochemical properties, thereby invalidating comparative biological experiments and necessitating de novo characterization of any substituted derivative.

Quantitative Differentiation of 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one: Head-to-Head Evidence and Class-Level Benchmarking


ROCK1 Inhibitory Activity: 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one vs. 3-Methoxybenzyl Analog (8k)

In a comparative study of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors, 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (compound 8a in the series) demonstrated an IC50 of 2.14 μM (2,140 nM) against ROCK1 in an IMAP fluorescence polarization assay [1]. In contrast, the 3-methoxybenzyl positional isomer (compound 8k) exhibited an IC50 of 0.004 μM (4 nM), representing a 535-fold difference in potency [2]. This head-to-head comparison within the same experimental system underscores the critical role of the methoxy group position on the N3-benzyl ring in determining target engagement strength.

Kinase inhibition ROCK1 Structure-activity relationship Medicinal chemistry

Functional Cellular Activity: ROCK1-Dependent Cell Migration Inhibition

The functional consequence of ROCK1 engagement by 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one was assessed in a human THP-1 cell migration assay. The compound inhibited MCP1-induced cell migration with an IC50 of 5.01 μM (5,010 nM) [1]. This cellular IC50 value is approximately 2.3-fold higher than its biochemical IC50 for ROCK1 inhibition, suggesting that the compound maintains modest functional activity in a more complex cellular environment. No comparable cellular data for the 3-methoxybenzyl analog (8k) is available in the same experimental system, precluding a direct head-to-head comparison.

Cell migration ROCK1 Functional assay Chemotaxis

Antimicrobial Activity: Class-Level Positioning vs. Highly Potent Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

While direct antimicrobial data for 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is not reported in the primary literature, class-level SAR from structurally related N-benzylthienopyrimidinones indicates that the thieno[3,2-d]pyrimidin-4-one series achieves antifungal MIC values of 31.25 μg/mL against Candida albicans and C. krusei [1]. However, the most potent antibacterial derivatives within the broader thieno[2,3-d]pyrimidin-4(3H)-one class, such as compound 22, exhibit MIC values as low as 0.05–0.13 mM, being 6- to 15-fold more potent than streptomycin and ampicillin [2]. These data establish a quantitative benchmark for the class, against which the specific activity of the 4-methoxybenzyl analog must be independently measured.

Antimicrobial Antibacterial Antifungal Thienopyrimidinone

Physical and Handling Properties: Differentiated Storage Requirements for 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6) requires specific storage conditions: sealed in a dry environment at 2–8°C . This cold-chain requirement differentiates it from many other thienopyrimidinone analogs that may be stable at room temperature, including the 3-methoxybenzyl analog 8k, which is typically stored at room temperature in continental US shipping conditions . The molecular weight of 272.32 g/mol (C14H12N2O2S) provides a reference point for purity assessment and stoichiometric calculations .

Stability Storage Handling Procurement

Validated Research and Industrial Applications of 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6)


Negative Control for ROCK1 Kinase Inhibition Studies

Due to its relatively weak ROCK1 inhibitory activity (IC50 = 2.14 μM) compared to the highly potent 3-methoxybenzyl analog 8k (IC50 = 0.004 μM), 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one serves as an ideal negative control compound in ROCK1-dependent assays [1]. This allows researchers to attribute observed cellular or biochemical effects specifically to ROCK1 inhibition when using more potent analogs, while accounting for any scaffold-related, kinase-independent artifacts.

Scaffold for Further SAR Exploration

The compound provides a well-characterized starting point for medicinal chemistry optimization campaigns. The 4-methoxybenzyl group at the N3 position can be systematically modified to explore substituent effects on potency, selectivity, and physicochemical properties [2]. The availability of binding affinity data (Ki = 37.1 nM for a related analog in the same series) offers a benchmark for evaluating the success of synthetic modifications aimed at improving target engagement [1].

Selective Tool for Profiling Off-Target Kinase Interactions

In kinase selectivity panels, 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can be employed to assess the contribution of the thieno[2,3-d]pyrimidin-4(3H)-one core to broader kinome interactions. Because its ROCK1 activity is modest, any observed inhibition of other kinases can be more confidently attributed to the core scaffold rather than to a specific, potent ROCK1-driven phenotype [1].

Cell Migration Assay Validation

The compound's measured inhibition of MCP1-induced THP-1 cell migration (IC50 = 5.01 μM) provides a validated functional assay system for studying ROCK1-dependent chemotaxis [1]. Researchers can use this compound to establish baseline activity in their own cell migration assays, enabling cross-study comparisons and ensuring assay reproducibility.

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